molecular formula C22H21Cl2N3O3 B2642613 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea CAS No. 338755-53-6

1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea

Cat. No.: B2642613
CAS No.: 338755-53-6
M. Wt: 446.33
InChI Key: YIPULNPZBIULCZ-UHFFFAOYSA-N
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Description

1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a pyridinyl group, and a propan-2-yloxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dichlorobenzyl chloride with 2-oxopyridine-3-carboxylic acid to form an intermediate, which is then reacted with 3-(3-propan-2-yloxyphenyl)isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: A related compound with similar structural features but different functional groups.

    3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea: Another similar compound with a methoxy group instead of a propan-2-yloxy group.

Uniqueness

1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-14(2)30-17-6-3-5-16(12-17)25-22(29)26-20-7-4-10-27(21(20)28)13-15-8-9-18(23)19(24)11-15/h3-12,14H,13H2,1-2H3,(H2,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPULNPZBIULCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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